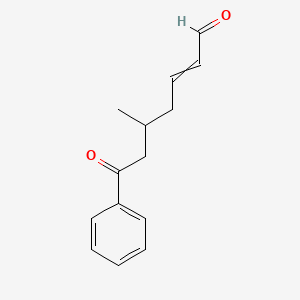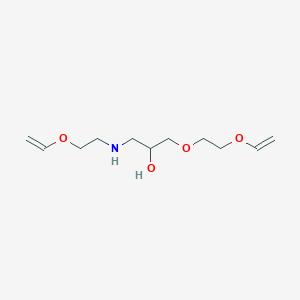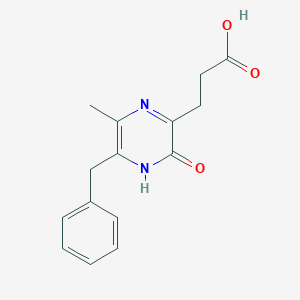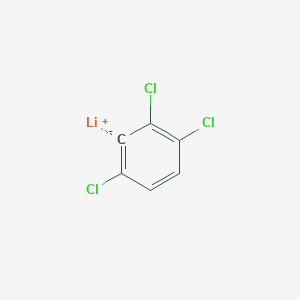
Lithium, (2,3,6-trichlorophenyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Lithium, (2,3,6-trichlorophenyl)- is an organolithium compound that features a lithium atom bonded to a 2,3,6-trichlorophenyl group. This compound is part of a broader class of organolithium reagents, which are widely used in organic synthesis due to their strong nucleophilic and basic properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of lithium, (2,3,6-trichlorophenyl)- typically involves the reaction of 2,3,6-trichlorophenyl halides with lithium metal. This process is carried out in an anhydrous solvent such as diethyl ether or tetrahydrofuran (THF) to prevent the highly reactive lithium from reacting with moisture. The general reaction can be represented as: [ \text{2,3,6-Trichlorophenyl halide} + 2\text{Li} \rightarrow \text{Lithium, (2,3,6-trichlorophenyl)-} + \text{Li halide} ]
Industrial Production Methods
Industrial production of lithium, (2,3,6-trichlorophenyl)- follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This often involves the use of specialized equipment to handle the reactive nature of lithium and the need for an inert atmosphere to prevent oxidation.
化学反応の分析
Types of Reactions
Lithium, (2,3,6-trichlorophenyl)- undergoes several types of chemical reactions, including:
Nucleophilic Substitution: It can react with electrophiles to form new carbon-carbon or carbon-heteroatom bonds.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form various products.
Coupling Reactions: It is often used in coupling reactions such as the Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides, acyl chlorides, and epoxides. The reactions are typically carried out in anhydrous solvents under inert atmosphere.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an alkyl halide would yield an alkylated product, while oxidation might produce a phenol derivative.
科学的研究の応用
Lithium, (2,3,6-trichlorophenyl)- has several applications in scientific research:
Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules.
Material Science: The compound is used in the preparation of advanced materials with specific electronic properties.
Pharmaceuticals: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Biochemistry: The compound is used in the study of biochemical pathways and mechanisms.
作用機序
The mechanism of action of lithium, (2,3,6-trichlorophenyl)- involves its strong nucleophilic and basic properties. It can readily donate electrons to electrophiles, facilitating the formation of new bonds. The molecular targets and pathways involved depend on the specific reactions it undergoes. For example, in nucleophilic substitution reactions, it targets electrophilic carbon atoms, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.
類似化合物との比較
Similar Compounds
Lithium, (2,4,6-trichlorophenyl)-: Similar in structure but with different substitution patterns on the phenyl ring.
Lithium, (2,3,5-trichlorophenyl)-: Another isomer with different substitution positions.
Lithium, (2,3,4-trichlorophenyl)-: Differing in the position of chlorine atoms on the phenyl ring.
Uniqueness
Lithium, (2,3,6-trichlorophenyl)- is unique due to its specific substitution pattern, which can influence its reactivity and the types of reactions it undergoes. The position of the chlorine atoms can affect the electron density on the phenyl ring, thereby altering its nucleophilicity and basicity compared to other isomers.
This detailed article provides a comprehensive overview of lithium, (2,3,6-trichlorophenyl)-, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
特性
CAS番号 |
164347-56-2 |
|---|---|
分子式 |
C6H2Cl3Li |
分子量 |
187.4 g/mol |
IUPAC名 |
lithium;1,2,4-trichlorobenzene-3-ide |
InChI |
InChI=1S/C6H2Cl3.Li/c7-4-1-2-5(8)6(9)3-4;/h1-2H;/q-1;+1 |
InChIキー |
QJDPUJLUTHTQAR-UHFFFAOYSA-N |
正規SMILES |
[Li+].C1=CC(=C([C-]=C1Cl)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


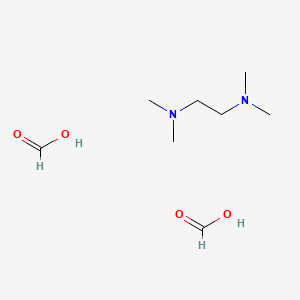


![Ethanol, 2,2',2''-[1,3,5-benzenetriyltris(methyleneoxy)]tris-](/img/structure/B14276210.png)
![2-(Hex-4-YN-1-YL)bicyclo[2.2.1]hepta-2,5-diene](/img/structure/B14276215.png)
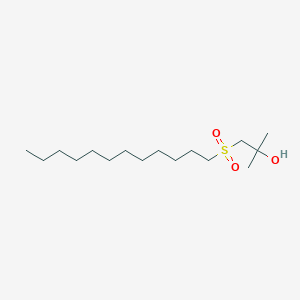
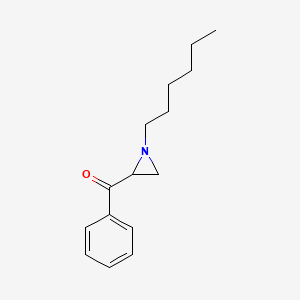


![2-[2-[2,6-Dinitro-4-(trifluoromethyl)phenyl]sulfanylethylsulfanyl]-1,3-dinitro-5-(trifluoromethyl)benzene](/img/structure/B14276248.png)

